![molecular formula C8H18Cl2N2 B3008837 5-氮杂螺[3.5]壬烷-2-胺;二盐酸盐 CAS No. 2580254-99-3](/img/structure/B3008837.png)

5-氮杂螺[3.5]壬烷-2-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

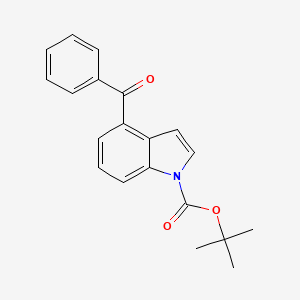

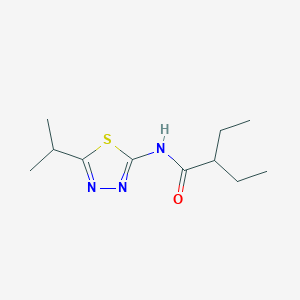

Azaspirocycles are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their presence in a variety of biologically active molecules. The compound 5-Azaspiro[3.5]nonan-2-amine;dihydrochloride, while not directly mentioned in the provided papers, is related to the azaspirocycles discussed in the research. These compounds are known for their complex molecular structures that often contain multiple rings, including both carbocyclic and heterocyclic elements, which can be manipulated to create a diverse array of chemical entities with potential therapeutic applications .

Synthesis Analysis

The synthesis of azaspirocycles can be achieved through various methods, including multicomponent condensation reactions. For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane has been used to access omega-unsaturated dicyclopropylmethylamines, which can then be transformed into heterocyclic azaspirocycles through selective ring-closing metathesis, epoxide opening, or reductive amination . Additionally, the synthesis of chiral heterospirocyclic 2H-azirin-3-amines has been reported, which can serve as synthons for further chemical transformations .

Molecular Structure Analysis

The molecular structure of azaspirocycles is characterized by the presence of a spirocyclic amine, which is a key feature that influences their chemical behavior and interaction with biological targets. X-ray crystallography has been employed to confirm the chair conformation of the cyclohexane ring in azaspiro[4.5]decanyl amides, indicating that the spirocyclic amine does not distort the ring from its preferred conformation . This structural information is crucial for understanding the binding affinity of these compounds to biological receptors.

Chemical Reactions Analysis

Azaspirocycles can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug discovery. For example, the reaction of heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine with thiobenzoic and benzoic acid yielded racemic benzamides and diastereoisomeric mixtures of N-benzoyl dipeptides . Similarly, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde produced 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their molecular structure and the functional groups present. These properties are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, the antibacterial activity of novel azaspiroheptanyl quinolines against respiratory pathogens has been attributed to the specific configuration of the asymmetrical carbon on the pyrrolidine moiety . The synthesis and reactions of azaspirocycles also demonstrate their potential as synthons for unknown α-amino acids, which can be valuable in the development of new therapeutic agents .

科学研究应用

化学合成和药物发现

5-氮杂螺[3.5]壬烷-2-胺;二盐酸盐化合物已被用于化学合成领域,特别是在氮杂螺环的多元定向合成中。这些氮杂螺环,包括 5-氮杂螺[2.4]庚烷、5-氮杂螺-[2.5]辛烷和 5-氮杂螺[2.6]壬烷,通过选择性闭环复分解和环氧化物开环等方法从 omega-不饱和二环丙基甲基胺转化而来。这些功能化的吡咯烷、哌啶和氮杂环庚烷是药物发现中的重要支架 (Wipf, Stephenson, & Walczak, 2004)。

抗惊厥特性

5-氮杂螺[3.5]壬烷-2-胺;二盐酸盐衍生物,特别是 2-氮杂螺[4.4]壬烷-1,3-二酮的 N-苯基胺衍生物,已显示出有希望的抗惊厥特性。这些化合物在最大电休克 (MES) 和戊四唑 (scPTZ) 测试等模型中进行了测试,其中一些表现出显着的抗癫痫特性 (Kamiński, Obniska, & Dybała, 2008)。

抗菌活性

该化合物已被纳入双螺杂环系统的合成中,表现出抗菌活性。这些系统通过与各种化合物的反应合成,经过测试并显示出对微生物的有效性,突出了 5-氮杂螺[3.5]壬烷-2-胺;二盐酸盐在开发抗菌剂中的潜力 (Al-Ahmadi, 1996)。

水净化

该化合物还被用于环境应用,特别是在水净化中。一项研究表明,使用 5-氮杂螺[3.5]壬烷-2-胺的曼尼希碱基衍生物;二盐酸盐可以去除水中的致癌偶氮染料和芳香胺,展示了其在环境修复中的潜力 (Akceylan, Bahadir, & Yılmaz, 2009)。

免疫调节剂

在免疫学领域,5-氮杂螺[3.5]壬烷-2-胺的衍生物;二盐酸盐因其抗关节炎和抑制细胞诱导活性而受到研究。这些研究旨在了解氮杂螺烷作为免疫调节剂的构效关系,这可能在治疗自身免疫性疾病和预防组织移植排斥方面具有重要意义 (Badger et al., 1990)。

安全和危害

属性

IUPAC Name |

5-azaspiro[3.5]nonan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-5-8(6-7)3-1-2-4-10-8;;/h7,10H,1-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBZPOHBMPVMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.5]nonan-2-amine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)

![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)

![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)

![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)